

tBuBrettPhos Pd G3 catalytic activity validation

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Compound Focus: tBuBrettPhos Pd G3

CAS No.: 1536473-72-9

Cat. No.: S820276

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Catalytic Performance & Comparative Data

The table below summarizes the performance of **tBuBrettPhos Pd G3** across various cross-coupling reactions, allowing for comparison with other common catalysts.

Reaction Type	Key Reaction / Substrate	Performance (Yield)	Comparison with Other Catalysts / Conditions
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| **C–O Cross-Coupling** [1] | (Hetero)aryl bromides + Fluorinated alcohols | Up to **89% isolated yield** (e.g., product **2c**); Excellent yields for electron-rich, electron-poor, and heteroaryl bromides [1]. | • **tBuBrettPhos Pd G3**: 70% yield (1h, 100°C, Cs₂CO₃, Toluene). • **tBuBrettPhos + Pd₂(dba)₃**: 51% yield. • **BrettPhos/XPhos/tBuXPhos + Pd₂(dba)₃**: 0% yield [1]. || **C–N Cross-Coupling** [2] [3] [4] | Arylation of primary amides; N-arylation of amino acid esters | High yield with **excellent functional group tolerance**; minimal racemization for amino acid esters [3] [4]. | A preferred catalyst for challenging substrates like **highly hindered α,α,α-trisubstituted primary amines** [2]. || **C–C Cross-Coupling** [2] | Suzuki-Miyaura coupling of unstable boronic acids | Operates under **mild conditions** (rt to 40°C) with **short reaction times** (30 min) and high yields [2]. | Part of the G3/G4 catalyst family known for rapid activation and high activity, enabling these efficient couplings [2]. || **Hydroxylation** [3] | Conversion of aryl halides to phenols | Effective using hydroxide surrogates like benzaldoxime [3] [4]. | Showcases versatility beyond common C-C and C-N bond formations [3]. |

Detailed Experimental Protocols

Here are the methodologies for key catalytic applications to assist in replicating and validating the catalyst's performance.

Protocol 1: C–O Cross-Coupling with Fluorinated Alcohols [1]

This protocol is adapted for short reaction times, making it suitable for working with short-lived isotopes like ^{18}F .

- **Reaction Setup:** Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
- **Typical Procedure:**
 - In a vial, combine the **(hetero)aryl bromide** (1.0 equiv), **Cs_2CO_3** (2.0 equiv), and a **stir bar**.
 - Add **dry toluene** and the **fluorinated alcohol** (e.g., 2,2,2-trifluoroethanol, 2.0 equiv).
 - Add **tBuBrettPhos Pd G3** (1-2 mol%) to the reaction mixture.
 - Heat the mixture at **100°C for 1-2 hours** with vigorous stirring.
- **Work-up and Analysis:** After cooling, the reaction can be diluted with ethyl acetate and washed with water. The organic layer can be concentrated, and the product purified by chromatography or recrystallization. Yields are determined by ^{19}F qNMR or standard isolation.

Protocol 2: General Procedure for C–N Cross-Coupling [2] [3]

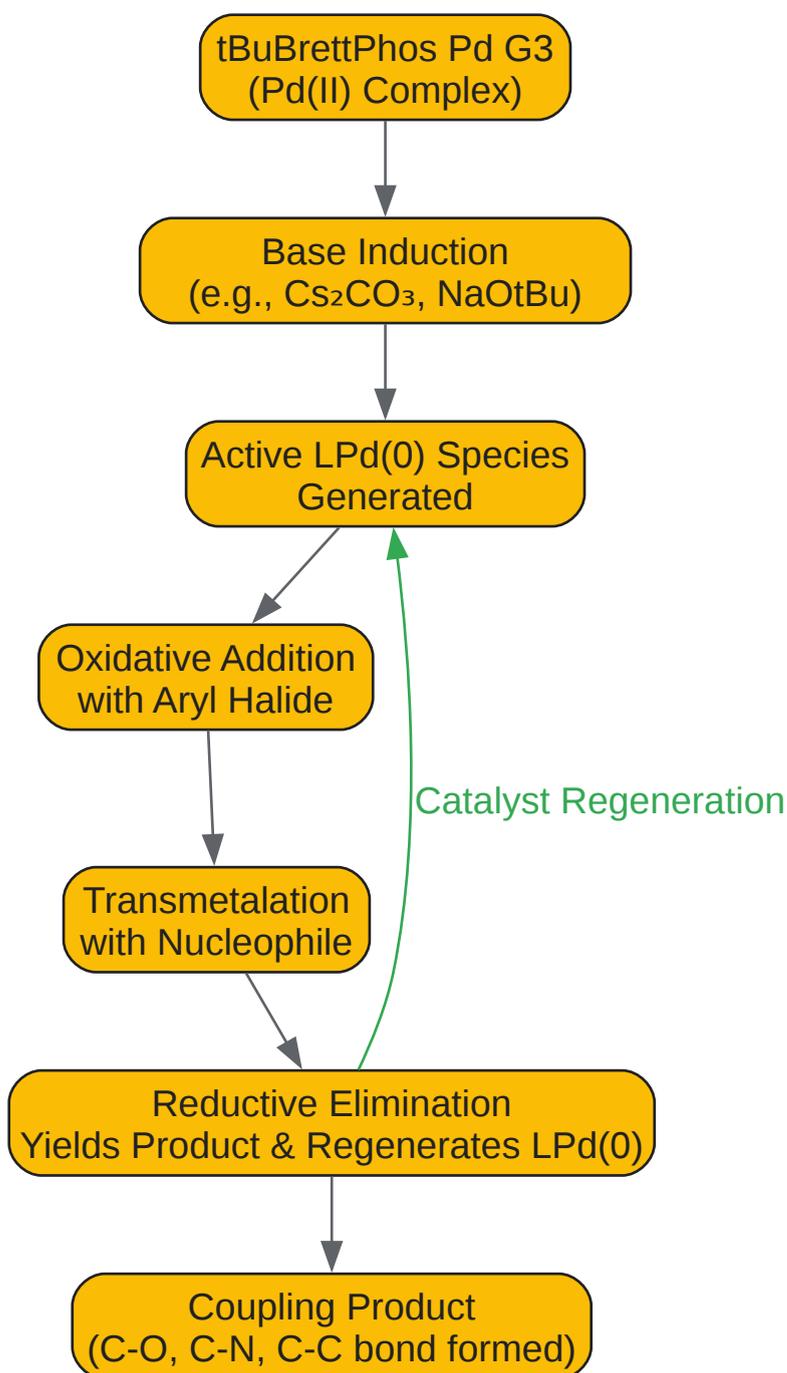
This outlines a common method for N-arylation, a key application for this precatalyst.

- **Reaction Setup:** Perform all operations under an inert atmosphere.
- **Typical Procedure:**
 - Charge a reaction vessel with the **aryl halide or triflate** (1.0 equiv), the **amine** (1.2-1.5 equiv), and a base like **NaOtBu** or **Cs_2CO_3** .
 - Add an anhydrous solvent like **1,4-dioxane** or **toluene**.
 - Add **tBuBrettPhos Pd G3** (0.5-2.0 mol%).
 - Stir the reaction mixture at a temperature between **room temperature and 80°C**, monitoring by TLC or LC-MS until completion.
- **Work-up and Analysis:** Upon completion, the reaction can be quenched with water or a saturated ammonium chloride solution. The product can be extracted with an organic solvent (e.g., DCM, EtOAc), and the combined organic layers are dried and concentrated. Purification is typically achieved via flash chromatography.

Understanding the Catalyst: Generation and Activation

tBuBrettPhos Pd G3 is a **third-generation (G3) Buchwald precatalyst**. These catalysts are **air-, moisture-, and thermally-stable Pd(II) complexes** that allow for easy handling and storage. Their key advantage is the rapid, quantitative generation of the active LPd(0) species in the reaction pot upon exposure to mild base [2] [5].

The following diagram illustrates the general activation and catalytic cycle for these reactions.



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Key Advantages for Research & Development

- **Handling and Stability:** As a stable Pd(II) complex, it eliminates the need to handle air-sensitive phosphine ligands and Pd(0) sources separately, simplifying experimental workflow [2] [5].

- **Precision and Performance:** It ensures a precise ligand-to-palladium ratio and the quantitative formation of the highly active LPd(0) species. This leads to **high catalytic activity at low loadings (0.01-2 mol%), short reaction times, and excellent functional group tolerance** [2] [1] [3].
- **Broad Scope:** Its ability to facilitate C–O, C–N, and C–C bonds with challenging substrates makes it a versatile tool for synthesizing complex molecules in medicinal and agrochemistry [2] [1].

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